molecular formula C23H27F3N2O5 B3940191 1-(4-ethoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate

1-(4-ethoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate

Cat. No. B3940191
M. Wt: 468.5 g/mol
InChI Key: GRQVCPUPCVCIQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a piperazine derivative and is also known as TFB-TBO or TFB-PBO. The compound has been synthesized by various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research.

Mechanism of Action

The mechanism of action of 1-(4-ethoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate is not fully understood. However, studies have shown that the compound interacts with various receptors in the body, including serotonin receptors and dopamine receptors. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
1-(4-ethoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate neurotransmitter release. The compound has also been shown to have an analgesic effect and can reduce pain in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-ethoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate in lab experiments include its high potency and selectivity. The compound has been shown to have significant activity against various diseases, making it a potential candidate for drug development. However, the limitations of using the compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several potential future directions for 1-(4-ethoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate in scientific research. One potential direction is the development of the compound as a therapeutic agent for cancer treatment. The compound has been shown to have significant activity against various types of cancer cells and could potentially be developed into a new cancer drug. Another potential direction is the use of the compound as a diagnostic tool in medical imaging. The compound has been shown to have significant binding affinity to certain receptors, making it a potential candidate for imaging studies. Finally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various disease states.

Scientific Research Applications

1-(4-ethoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate has been extensively studied for its potential therapeutic applications. The compound has been shown to have significant activity against various diseases such as cancer, bacterial infections, and neurological disorders. The compound has also been studied for its potential use as a diagnostic tool in medical imaging.

properties

IUPAC Name

1-[(4-ethoxyphenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F3N2O.C2H2O4/c1-2-27-19-9-7-17(8-10-19)15-25-11-13-26(14-12-25)16-18-5-3-4-6-20(18)21(22,23)24;3-1(4)2(5)6/h3-10H,2,11-16H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQVCPUPCVCIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3C(F)(F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Ethoxyphenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine;oxalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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